molecular formula C13H9N3O B14394594 6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine CAS No. 87988-00-9

6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine

Cat. No.: B14394594
CAS No.: 87988-00-9
M. Wt: 223.23 g/mol
InChI Key: RYQDBWVHJXZQDZ-UHFFFAOYSA-N
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Description

6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of possible products.

Scientific Research Applications

6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential lead compound for drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: Contains a carbonyl group at the 3-position of the pyridazine ring.

    Pyrido[2,3-d]pyrimidine: A fused ring system similar to 6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine but with different nitrogen positioning.

Uniqueness

This compound is unique due to its fused ring system that combines both pyridine and pyridazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

6-oxido-5-phenylpyrido[2,3-d]pyridazin-6-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-16-13(10-5-2-1-3-6-10)11-7-4-8-14-12(11)9-15-16/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQDBWVHJXZQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=NC3=CN=[N+]2[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10526408
Record name 6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10526408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87988-00-9
Record name 6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10526408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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